(R)-(+)-1-(1-Naphthyl)ethylamine (R)-(+)-1-(1-Naphthyl)ethylamine (R)-(+)-1-(1-Naphthyl)ethylamine is used in chiral synthesis in organic reactions including the synthesis of β-amino acids and the enantioselective of ketones to nitroolefins.
Brand Name: Vulcanchem
CAS No.: 3886-70-2
VCID: VC21348427
InChI: InChI=1S/C12H13N/c1-9(13)11-8-4-6-10-5-2-3-7-12(10)11/h2-9H,13H2,1H3/t9-/m1/s1
SMILES: CC(C1=CC=CC2=CC=CC=C21)N
Molecular Formula: C12H13N
Molecular Weight: 171.24 g/mol

(R)-(+)-1-(1-Naphthyl)ethylamine

CAS No.: 3886-70-2

Cat. No.: VC21348427

Molecular Formula: C12H13N

Molecular Weight: 171.24 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

(R)-(+)-1-(1-Naphthyl)ethylamine - 3886-70-2

CAS No. 3886-70-2
Molecular Formula C12H13N
Molecular Weight 171.24 g/mol
IUPAC Name (1R)-1-naphthalen-1-ylethanamine
Standard InChI InChI=1S/C12H13N/c1-9(13)11-8-4-6-10-5-2-3-7-12(10)11/h2-9H,13H2,1H3/t9-/m1/s1
Standard InChI Key RTCUCQWIICFPOD-SECBINFHSA-N
Isomeric SMILES C[C@H](C1=CC=CC2=CC=CC=C21)N
SMILES CC(C1=CC=CC2=CC=CC=C21)N
Canonical SMILES CC(C1=CC=CC2=CC=CC=C21)N
Appearance Colorless to Light Yellow Liquid

Chemical Identity and Structure

Nomenclature and Identification

(R)-(+)-1-(1-Naphthyl)ethylamine is identified by the CAS number 3886-70-2 and possesses numerous synonyms in scientific literature . The systematic IUPAC name is (1R)-1-naphthalen-1-ylethanamine . The compound contains a chiral carbon atom with the R absolute configuration, which gives rise to its specific optical rotation indicated by the (+) designation.

Physical and Chemical Properties

This chiral amine possesses distinct physicochemical properties that are essential for understanding its behavior in various chemical processes. Table 1 presents a comprehensive overview of these properties.

Table 1: Physicochemical Properties of (R)-(+)-1-(1-Naphthyl)ethylamine

PropertyValueSource
Molecular FormulaC₁₂H₁₃N
Molecular Weight171.24 g/mol
Physical AppearanceColorless to Yellow
Density1.1±0.1 g/cm³ or 1.060 g/mL
Boiling Point289.9±0.0 °C (760 mmHg) or 152-153 °C (11 mmHg)
Flash Point144.3±11.5 °C or >110°C (230°F)
Refractive Index1.630 or 1.623
OdorAmine-like
LogP2.67
PSA (Polar Surface Area)26.02000
Exact Mass171.104797
Vapor Pressure0.0±0.6 mmHg at 25°C
SolubilitySoluble in water (<10 g/L)

Structural Identifiers

The chemical structure of (R)-(+)-1-(1-Naphthyl)ethylamine can be represented through various notations used in chemical databases and literature. These include:

  • SMILES: CC(N)c1cccc2ccccc12 or CC(C1=CC=CC2=CC=CC=C21)N

  • InChI: 1S/C12H13N/c1-9(13)11-8-4-6-10-5-2-3-7-12(10)11/h2-9H,13H2,1H3

  • InChI Key: RTCUCQWIICFPOD-UHFFFAOYSA-N or RTCUCQWIICFPOD-SECBINFHSA-N

The differences in InChI keys between sources suggest that one might represent the racemic mixture while the other specifically denotes the R enantiomer.

Applications in Chemical Research

Chiral Synthesis

(R)-(+)-1-(1-Naphthyl)ethylamine serves as a valuable chiral auxiliary in organic synthesis. It is particularly useful in the synthesis of β-amino acids and facilitates enantioselective additions to nitroolefins . Its chiral properties make it an excellent resolving agent for racemic mixtures.

Catalytic Applications

The compound has been employed as a chiral modifier in heterogeneous catalysis. Specifically, it has been utilized in the enantioselective hydrogenation of ethyl pyruvate to ethyl lactate over platinum-based catalysts (5 wt% Pt/Al₂O₃) . This application demonstrates its value in asymmetric synthesis for producing optically pure compounds.

Analytical Applications

In analytical chemistry, (R)-(+)-1-(1-Naphthyl)ethylamine has proven useful for determining the absolute configuration of primary amines. This determination is accomplished through the formation of chiral (2-nitrophenyl)proline amides, which can be analyzed using proton NMR spectroscopy . This method has been documented in research published in Organic Letters (2007) .

Research Citations

Several scientific publications have reported the use of (R)-(+)-1-(1-Naphthyl)ethylamine in various applications:

  • "Determination of the enantiomeric composition of ibuprofen in human plasma by high-performance liquid chromatography" (Journal of Chromatography A, 1987)

  • "N-(2-Nitrophenyl)proline: an intramolecular hydrogen bond forming reagent for the determination of the absolute configuration of primary amines" (Organic Letters, 2007)

  • Work by Z. Glowacki and M. Hoffmann in Phosphorus, Sulfur, Silicon and Related Elements (1998)

ParameterDetailsSource
Hazard PictogramGHS07
Signal WordWarning
Hazard StatementsH315-H319-H335 (Skin irritation, eye irritation, respiratory irritation)
Precautionary StatementsP261, P264, P271, P280, P302+P352, P305+P351+P338
Hazard ClassificationsEye Irrit. 2, Skin Irrit. 2, STOT SE 3
Target OrgansRespiratory system
Risk PhrasesR36/37/38
Safety PhrasesS26-S36
UN NumberUN 2735 or UN2922
WGK Germany3 (severely hazardous to water)
Storage Class10 - Combustible liquids

Personal Protective Equipment

When handling (R)-(+)-1-(1-Naphthyl)ethylamine, appropriate personal protective equipment should be used, including:

  • Eyeshields or full-face respirator

  • Gloves

  • Appropriate respiratory protection (type ABEK respirator filter per EN14387)

Chemical Reactivity and Stability

Stability Considerations

(R)-(+)-1-(1-Naphthyl)ethylamine is air-sensitive and requires proper storage conditions to maintain its chemical integrity . Its amine functionality makes it susceptible to oxidation and other reactions common to primary amines.

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